1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine

tautomerism structural definition synthetic reproducibility

1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine (CAS 1487078-06-7, molecular formula C8H13N3, molecular weight 151.21 g/mol) belongs to the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole class of partially saturated benzimidazole heterocycles. This compound features an N1-methyl-substituted imidazole ring fused to a cyclohexene scaffold bearing a primary amine at the C6 position, generating a rigid bicyclic framework with computed XLogP3 of -0.1, topological polar surface area (TPSA) of 43.8 Ų, and a predicted pKa of 9.73 ± 0.20.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B13187463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1CC(CC2)N
InChIInChI=1S/C8H13N3/c1-11-5-10-7-3-2-6(9)4-8(7)11/h5-6H,2-4,9H2,1H3
InChIKeyQFOGPABVGAOTCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine (CAS 1487078-06-7) Is a Structurally Differentiated Tetrahydrobenzimidazole Building Block for Medicinal Chemistry Procurement


1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine (CAS 1487078-06-7, molecular formula C8H13N3, molecular weight 151.21 g/mol) belongs to the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole class of partially saturated benzimidazole heterocycles . This compound features an N1-methyl-substituted imidazole ring fused to a cyclohexene scaffold bearing a primary amine at the C6 position, generating a rigid bicyclic framework with computed XLogP3 of -0.1, topological polar surface area (TPSA) of 43.8 Ų, and a predicted pKa of 9.73 ± 0.20 [1]. The compound is cataloged as a heterocyclic amine intermediate of interest in pharmaceutical synthesis, with the N1-methyl group conferring distinct physicochemical and synthetic properties relative to its unmethylated parent compound and positional isomers [2].

Why Generic Substitution Fails for 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine: Tautomeric Ambiguity, Physicochemical Divergence, and Synthetic Consequences


The non-methylated parent compound 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-amine (CAS 72748-85-7) exists as an equilibrium mixture of prototropic tautomers (5-amine and 6-amine forms) due to the annular NH proton at the imidazole N1 position, a phenomenon well-documented in benzimidazole chemistry [1]. This tautomeric ambiguity leads to batch-to-batch variability in sourcing, inconsistent reactivity profiles in downstream derivatization, and ambiguous analytical characterization [2]. The N1-methyl substitution in the target compound permanently locks the tautomeric state, providing a single, well-defined molecular species with a predictable hydrogen bond donor count of 1 (vs. 2 for the parent), a lower TPSA of 43.8 Ų (vs. 54.7 Ų for the parent), and elimination of the prototropic exchangeable NH proton – factors that critically impact solubility, permeability, and synthetic selectivity . C2-methyl analogs such as 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole (CAS 3291-07-4) lack the free primary amine handle required for amide coupling or reductive amination, fundamentally restricting their utility as scaffold intermediates. Positional isomers bearing the amine at C4 or C5 introduce steric and electronic differences that alter the trajectory of growing vectors in structure-based drug design. Triazole isosteres (e.g., CAS 1487952-37-3) replace the imidazole C2 carbon with nitrogen, shifting hydrogen bond acceptor positioning and ring electronics in ways that are not interchangeable for target binding. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine vs. Closest Structural Analogs


Tautomeric State Locking: N1-Methyl Eliminates Prototropic Tautomerism Present in the Unsubstituted Parent (CAS 72748-85-7)

The target compound bears an N1-methyl substituent that permanently fixes the imidazole tautomeric state, whereas the unsubstituted parent compound 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-amine (CAS 72748-85-7) exists in dynamic equilibrium between 5-amine and 6-amine tautomeric forms due to the mobile annular NH proton. This is evidenced by vendor catalog listings that synonymize '4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine' and '4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-amine' under the same CAS number 72748-85-7, reflecting the unresolved tautomeric mixture . The target compound's N1-methyl group eliminates this ambiguity, yielding a single defined species by NMR and chromatographic criteria. Benzimidazole tautomerism is known to affect anion recognition selectivity and biological target engagement, with N-methylbenzimidazole receptors demonstrating distinct binding behavior from their tautomeric counterparts [1].

tautomerism structural definition synthetic reproducibility

Topological Polar Surface Area (TPSA) Reduction: 43.8 Ų vs. 54.7 Ų for the Unsubstituted Parent – Implications for Permeability

The target compound (CAS 1487078-06-7) exhibits a computed topological polar surface area (TPSA) of 43.8 Ų, derived from PubChem-consistent computed property data [1]. The unsubstituted parent compound (CAS 72748-85-7) has a significantly higher TPSA of 54.7 Ų as reported by a commercial supplier's computational chemistry dataset . The 10.9 Ų reduction (approximately 20% lower) is a direct consequence of N1-methylation, which replaces a polar NH group with a non-polar N-CH3 group, reducing the effective polar surface contributed by the imidazole NH. TPSA values below 60 Ų are generally associated with favorable oral absorption potential, and values below 90 Ų correlate with blood-brain barrier penetration [2]. Both compounds fall within favorable ranges, but the target compound's lower TPSA provides a meaningful margin for downstream derivatization that may add polarity.

TPSA membrane permeability drug-likeness physicochemical property

Hydrogen Bond Donor Count Reduction: 1 HBD vs. 2 HBD in Unsubstituted Parent – Impact on Lipinski Compliance and Permeability

The target compound contains exactly one hydrogen bond donor (the primary amine at C6), as the N1 position is methyl-capped [1]. In contrast, the unsubstituted parent compound (CAS 72748-85-7) contains two hydrogen bond donors: the primary amine at C6 (or C5, depending on tautomer) and the annular imidazole NH . This difference is structurally deterministic: the N1-methyl group eliminates one of the two exchangeable protons. Under Lipinski's Rule of Five, the recommended maximum HBD count for orally bioavailable drugs is 5, and each additional HBD beyond 3 is associated with a progressive reduction in permeability [2]. At the building block level, starting with fewer HBDs preserves more synthetic freedom to introduce additional donor groups during optimization without exceeding drug-likeness thresholds.

hydrogen bond donor Lipinski rule of five drug-likeness oral bioavailability

Lipophilicity and Ionization Profile: XLogP3 -0.1 and pKa 9.73 for the Target Compound vs. LogP 0.2257 for the Parent

The target compound has a computed XLogP3 value of -0.1 and a predicted aqueous pKa of 9.73 ± 0.20 (for the primary amine conjugate acid) [1]. The unsubstituted parent compound (CAS 72748-85-7) exhibits a slightly higher computed LogP of 0.2257 . The N1-methyl group thus yields a modest reduction in lipophilicity (ΔLogP ≈ -0.33), attributable to the elimination of the weakly acidic imidazole NH proton that contributes to hydrogen bonding with water. At physiological pH (7.4), both compounds exist predominantly in the protonated ammonium form (pKa > 7.4), but the target compound's marginally lower LogP and elimination of the imidazole NH (which can deprotonate under strongly basic conditions) provide a distinct and predictable ionization and distribution profile. The N-methyl substitution also prevents metal coordination at the imidazole N1 position, which is a known liability of unsubstituted benzimidazoles in metalloenzyme contexts [2].

lipophilicity LogP pKa ionization state physicochemical profiling

Synthetic Utility: Primary Amine at C6 as a Single Reactive Handle vs. C2-Methyl Analog Lacking Amine Functionality

The target compound bears a primary amine at the C6 position, providing a nucleophilic handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea formation – the most common reactions in medicinal chemistry library construction [1]. The 2-methyl analog, 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole (CAS 3291-07-4, MW 136.19, purity typically 97%), lacks any exocyclic amine functionality and offers only the imidazole NH and saturated ring positions as derivatization sites, severely limiting its utility as a scaffold diversification point . The N-methyl homolog N-methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanamine (CAS 1556268-12-2, MW 165.24) introduces an additional methylene spacer between the amine and the scaffold, increasing molecular weight by 14 Da and introducing additional conformational flexibility that may be disadvantageous for rigid scaffold design . The target compound's rigid bicyclic framework positions the amine directly on the saturated ring, fixing its trajectory relative to the imidazole plane – a feature valuable for structure-based drug design where defined exit vectors are critical.

synthetic building block amine handle medicinal chemistry scaffold derivatization

Relevance to Benzimidazole Kinase and GPCR Inhibitor Scaffolds: Class-Level SAR Supporting N1-Methyl as a Selectivity and Potency Modulator

Benzimidazole-based kinase inhibitors represent a major class of targeted cancer therapeutics, with extensive patent literature demonstrating that N1-substitution is a critical determinant of kinase selectivity and potency [1]. In the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole series, compounds with N1-aryl substitution have been developed as selective COX-2 inhibitors with IC50 values as low as 0.34 μM and selectivity indices of 163.8 over COX-1 [2]. The 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold has also yielded tubulin polymerization inhibitors with IC50 values ranging from 15.60 to 43.81 μM against HEPG2 cells [3]. While direct quantitative activity data for the target compound itself is not publicly reported, these class-level SAR findings establish that the N1 position is the primary vector for modulating target affinity and selectivity within this chemotype. The target compound, with its N1-methyl group and free C6-amine, is optimally configured as a versatile intermediate for installing diverse N1-substituents via late-stage functionalization or for direct incorporation into focused kinase/GPCR libraries.

kinase inhibitor GPCR modulator benzimidazole SAR N1-methyl substitution

Optimal Application Scenarios for 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine Based on Quantified Differentiation Evidence


Parallel Synthesis Library Construction for Kinase or GPCR Lead Discovery Programs Requiring Defined Tautomeric State

The target compound's N1-methyl group permanently locks the imidazole tautomeric state, ensuring that every molecule in a synthesized library exists as a single, chromatographically and spectroscopically defined species [1]. This contrasts with the unsubstituted parent (CAS 72748-85-7), which yields a mixture of tautomers that complicates hit deconvolution, LC-MS analysis, and SAR interpretation. In kinase inhibitor programs where the N1 substituent directly engages the hinge-binding region of the ATP pocket (as established in patent literature for CDK, GSK, and Aurora kinase benzimidazole inhibitors [2]), starting from a tautomerically homogeneous building block eliminates a confounding variable from the SAR analysis. The free C6 primary amine enables rapid parallel diversification via amide coupling with commercially available carboxylic acid building blocks, generating arrays of N1-methyl, C6-amido-substituted tetrahydrobenzimidazoles for screening.

CNS-Penetrant Probe Design Leveraging Reduced TPSA and HBD Count Relative to the Unsubstituted Parent

With a TPSA of 43.8 Ų (vs. 54.7 Ų for the parent) and only 1 hydrogen bond donor (vs. 2 for the parent), the target compound starts from a more favorable physicochemical position for CNS drug design . The 20% reduction in TPSA provides approximately 10–15 Ų of additional polar surface 'budget' for introducing target-engaging functional groups while remaining below the 60–70 Ų threshold associated with good oral absorption and the 90 Ų limit for BBB penetration [3]. This is particularly relevant for programs targeting CNS kinases (e.g., GSK-3β) or neurotransmitter receptors where tetrahydrobenzimidazole scaffolds have demonstrated activity. Researchers should prioritize this compound over the parent when CNS exposure is a project requirement.

Late-Stage Functionalization at N1 via Demethylation/Real Kylation Strategy for Structure-Activity Relationship Expansion

The N1-methyl group serves not only as a permanent cap but also as a placeholder that can potentially be removed (via enzymatic or chemical demethylation) to reveal the parent NH for subsequent real kylation with diverse electrophiles [1]. This synthetic strategy enables exploration of the full N1 SAR space from a single advanced intermediate bearing the C6-amine already functionalized. In the context of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-based COX-2 inhibitors where N1-aryl substitution was identified as the key potency and selectivity driver (IC50 = 0.34 μM, SI = 163.8) [4], this approach allows medicinal chemists to elaborate a pre-functionalized C6 scaffold into diverse N1-substituted analogs without repeating the entire synthetic sequence.

Scaffold-Hopping Control Experiments: Differentiating Imidazole from Triazole Isosteres in Target Engagement Studies

The triazole isostere 1-methyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-6-amine (CAS 1487952-37-3) shares the same molecular formula (C7H12N4 vs. C8H13N3 for the imidazole) and similar topology but differs in the heterocyclic core electronics (C2 carbon replaced by nitrogen) . Paired testing of the imidazole-based target compound against its triazole isostere enables direct assessment of whether target engagement derives from shape complementarity (predicted to be similar) or specific hydrogen bond/acceptor interactions at the heterocyclic core (predicted to differ). This scaffold-hopping experiment is critical for validating binding hypotheses and patent circumvention strategies.

Quote Request

Request a Quote for 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.